4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1573548-12-5
VCID: VC2973961
InChI: InChI=1S/C8H13N3O2.ClH/c1-6-5-8(13-11-6)10-7(12)3-2-4-9;/h5H,2-4,9H2,1H3,(H,10,12);1H
SMILES: CC1=NOC(=C1)NC(=O)CCCN.Cl
Molecular Formula: C8H14ClN3O2
Molecular Weight: 219.67 g/mol

4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride

CAS No.: 1573548-12-5

Cat. No.: VC2973961

Molecular Formula: C8H14ClN3O2

Molecular Weight: 219.67 g/mol

* For research use only. Not for human or veterinary use.

4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride - 1573548-12-5

Specification

CAS No. 1573548-12-5
Molecular Formula C8H14ClN3O2
Molecular Weight 219.67 g/mol
IUPAC Name 4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide;hydrochloride
Standard InChI InChI=1S/C8H13N3O2.ClH/c1-6-5-8(13-11-6)10-7(12)3-2-4-9;/h5H,2-4,9H2,1H3,(H,10,12);1H
Standard InChI Key KVQZYNYAODWINX-UHFFFAOYSA-N
SMILES CC1=NOC(=C1)NC(=O)CCCN.Cl
Canonical SMILES CC1=NOC(=C1)NC(=O)CCCN.Cl

Introduction

Chemical Properties and Structure

Structural Characteristics

4-Amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride features a distinct chemical structure with the following properties:

PropertyValue
CAS Number1573548-12-5
Molecular FormulaC₈H₁₄ClN₃O₂
Molecular Weight219.67 g/mol
IUPAC Name4-amino-N-(3-methyl-1,2-oxazol-5-yl)butanamide;hydrochloride
SMILES NotationCC1=NOC(NC(=O)CCCN)=C1.Cl
Purity≥95% (typical commercial grade)

The compound's structure consists of a butanamide backbone with an isoxazole ring attachment. The isoxazole moiety contains a methyl group at position 3, while the primary amine group is positioned at the terminus of the butanamide chain . This combination of functional groups contributes to its potential for interaction with various biological targets.

Physical and Chemical Properties

4-Amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride typically appears as a solid at room temperature with specific physicochemical properties that influence its behavior in biological systems. The compound demonstrates moderate solubility in polar solvents, making it suitable for various experimental protocols in biomedical research. The isoxazole ring contributes to the compound's stability, while the primary amine group provides opportunities for chemical modifications and interactions with biological targets.

Synthesis and Preparation Methods

The synthesis of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride typically involves a multi-step process starting from readily available precursors. Several synthetic routes have been documented in the literature, with variations in efficiency, yield, and scalability.

Common Synthetic Routes

A typical synthesis pathway includes the following key steps:

  • Formation of the isoxazole ring: This initial step involves the preparation of the 3-methylisoxazole ring through a cyclization reaction with appropriate precursors.

  • Introduction of the butanamide moiety: The butanamide backbone is attached to the isoxazole ring through appropriate coupling reactions.

  • Amination and salt formation: The amino group is introduced followed by conversion to the hydrochloride salt to enhance stability and solubility properties.

Alternative Synthetic Approaches

Recent literature has described alternative approaches to synthesizing isoxazole-containing compounds similar to 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride. One such method involves the use of 1,3-dipolar cycloaddition reactions to construct the isoxazole ring. As described in related research, alkynoic acids can be converted to corresponding amides, which then serve as precursors for cycloaddition reactions to obtain isoxazole derivatives .

The synthesis can be optimized through various modifications to reaction conditions, including temperature, pressure, and the use of catalysts to enhance yield and purity. These optimizations are particularly important for scaling up production for research or potential therapeutic applications.

Biological Activity and Research Applications

Anti-inflammatory Properties

Recent studies have highlighted the potential of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride and its derivatives as anti-inflammatory agents. Research has shown that these compounds can inhibit pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, which play critical roles in inflammatory responses.

In vivo and in vitro studies with related derivatives containing the butanamide moiety have demonstrated significant inhibition of inflammatory markers. One notable study evaluated benzoxazole derivatives containing the 4-amino-butanamide structure and found them effective in reducing inflammation markers in animal models subjected to LPS-induced inflammation, without showing hepatotoxicity .

Cancer Research Applications

The compound has also been investigated for potential anticancer properties. In vitro studies have shown that certain derivatives exhibit cytotoxic effects against various cancer cell lines through the modulation of signaling pathways related to cell proliferation and apoptosis.

Cell LineIC₅₀ (μg/mL) for Related Derivatives
MCF7 (Breast cancer)15.6
A549 (Lung cancer)20.3

These findings, based on studies with structurally similar compounds, suggest that 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride may serve as a valuable scaffold for developing targeted cancer therapies.

Neurological Applications

Emerging research suggests that 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride and related compounds may possess neuroprotective effects that could benefit conditions such as neurodegenerative diseases. The mechanism is thought to involve modulation of neurotransmitter levels and protection against oxidative stress.

Preliminary findings from animal models subjected to neurotoxic insults indicate improvements in cognitive function when treated with compounds structurally similar to 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride. These results point to potential applications in the development of neuroprotective agents for conditions such as Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

Mechanism of Action

The biological activities of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride appear to stem from several potential mechanisms of action. Current research suggests that the compound's effects may be attributed to its ability to interact with specific enzymes, receptors, or signaling pathways.

Anti-inflammatory Mechanism

Studies with structurally similar compounds have shown inhibition of key signaling molecules involved in inflammation, such as STAT3 and NF-κB phosphorylation. This inhibition results in decreased expression of inflammatory cytokines in various cell types, including human keratinocytes and liver hepatocytes treated with pro-inflammatory stimuli .

Table 1 below illustrates the inhibitory effects of related compounds on cytokine expression:

CompoundIL-6 Expression (Relative Units)IL-1β Expression (Relative Units)
Control10.010.0
4-Amino-N-(3-Methylisoxazol-5-Yl)Butanamide-like compounds3.24.5

This data suggests that the anti-inflammatory effects of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride and related compounds may involve multiple pathways that collectively reduce inflammatory responses .

Structure-Activity Relationships and Modifications

Research into isoxazole-containing compounds has explored various modifications to enhance biological activity and target specificity. Studies focusing on 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride have investigated how structural changes affect its pharmacological properties.

Key Structural Elements and Their Contributions

The isoxazole ring serves as an essential pharmacophore that contributes to the compound's metabolic stability and bioactivity. The methyl substituent at position 3 of the isoxazole ring influences lipophilicity and binding characteristics to potential targets.

The butanamide backbone provides flexibility to the molecule, potentially allowing it to adopt different conformations when interacting with biological targets. The terminal amino group offers opportunities for additional modifications or interactions with biological systems through hydrogen bonding or ionic interactions.

Synthetic Modifications for Enhanced Activity

Researchers have explored various derivatives and modifications to optimize biological activity and target specificity. These modifications include:

Modification TypePurposeImpact on Activity
Isoxazole ring substitutionsAlter electronic propertiesModified receptor binding affinity
Chain length variationsOptimize spatial positioningAffected interaction with binding sites
Terminal group modificationsEnhance solubility/targetingImproved pharmacokinetic properties

Such structural modifications provide valuable insights into the structure-activity relationships of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride and guide the development of more potent and selective derivatives for specific therapeutic applications .

Current Research and Future Directions

Current research on 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride continues to explore its potential applications across various biomedical fields. The compound's versatility as a research tool and potential therapeutic agent has stimulated interest in further investigating its properties and applications.

Recent Developments

Recent studies have focused on optimizing the synthesis of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride and related compounds to enhance yield, purity, and scalability. These efforts aim to facilitate more extensive research into the compound's biological activities and potential therapeutic applications .

Investigations into novel delivery systems for isoxazole-containing compounds have also emerged, with the goal of improving bioavailability and targeting specific tissues or cell types. These approaches may enhance the efficacy of 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride in various experimental and potentially therapeutic contexts.

Future Research Directions

Future research directions for 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride may include:

  • Further exploration of its mechanism of action in various biological contexts

  • Development of more potent and selective derivatives through rational design

  • Investigation of potential synergistic effects with established therapeutic agents

  • Clinical evaluation of promising derivatives for specific indications

  • Exploration of novel applications beyond current research areas

These research directions reflect the growing interest in isoxazole-containing compounds like 4-amino-N-(3-methylisoxazol-5-yl)butanamide hydrochloride as versatile tools for biomedical research and potential therapeutic development .

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